N-BOC-(methylamino)acetaldehyde
Overview
Description
N-BOC-(methylamino)acetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis in Organic Synthesis
N-BOC-(methylamino)acetaldehyde, as a derivative of acetaldehyde, plays a significant role in catalytic organic synthesis. In particular, it is utilized in asymmetric, proline-catalyzed Mannich reactions with N-tert-butoxycarbonyl (N-Boc)-imines, yielding β-amino aldehydes with high enantioselectivity. These products are valuable as intermediates in drug development and in the synthesis of biologically active molecules (Yang et al., 2008). Further, its application in double Mannich reactions offers high yields and excellent diastereo- and enantioselectivities, which is crucial for creating chiral, symmetric compounds and meso compounds (Chandler et al., 2009).
Drug Synthesis and Pharmaceutical Intermediates
This compound is instrumental in synthesizing various pharmaceutical intermediates. For example, it's used in the large-scale synthesis of substituted d-Phenylalanine, a key pharmaceutical intermediate (Fox et al., 2011). It also finds application in the preparation of (S)- and (R)-N-Boc-N,O-isopropylidene-alpha-methylserinals for asymmetric synthesis of alpha-methylamino acids (Avenoza et al., 1999).
Role in Environmental Pollution Studies
Acetaldehyde, from which this compound is derived, is an important intermediate in the combustion of fuels and is studied for its impact on the environment. Research on acetaldehyde combustion kinetics helps in understanding its characteristics as a toxic emission, especially in biofuels (Tao et al., 2018). Additionally, the study of acetaldehyde in low-temperature oxidation reveals insights into auto-ignition and cool flame phenomena in fuel combustion (Zhang et al., 2018).
Applications in Sensory Technology
Innovations in sensory technology have employed acetaldehyde derivatives in the development of self-powered devices for detecting acetaldehyde in the environment. Such sensors are based on enzymatic biofuel cells and are significant for monitoring water quality and environmental pollutants (Zhang et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
N-BOC-(methylamino)acetaldehyde is primarily involved in the preparation of benzo[d]imidazole inhibitor of co-activator associated arginine methyltransferase . Arginine methyltransferase is an enzyme that plays a crucial role in the methylation of arginine residues, which is a key post-translational modification in cells.
Mode of Action
It is known to be used in the synthesis of benzo[d]imidazole inhibitors, which suggests it may interact with its targets through the formation of these inhibitors .
Biochemical Pathways
This compound is used as a building block in the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This suggests that it may play a role in the GABAergic pathway, which is one of the main inhibitory neurotransmitter pathways in the nervous system.
Pharmacokinetics
It is slightly miscible with water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of benzo[d]imidazole inhibitors of arginine methyltransferase . These inhibitors can potentially affect the methylation of arginine residues, thereby influencing protein function and cellular processes.
Action Environment
This compound is air sensitive and should be stored in a cool place . It is also incompatible with strong oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWTVSDFEYSRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443953 | |
Record name | N-BOC-(methylamino)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-72-4 | |
Record name | N-BOC-(methylamino)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-Butoxycarbonyl-(methylamino)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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